molecular formula C5H3BrF3N3O2 B1293139 4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1171932-41-4

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Número de catálogo: B1293139
Número CAS: 1171932-41-4
Peso molecular: 274 g/mol
Clave InChI: SYVNQJOHEPDFFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS 1171932-41-4) is a high-value pyrazole derivative with the molecular formula C5H3BrF3N3O2 and a molecular weight of 274 Da . This compound is a versatile building block in medicinal chemistry and organic synthesis, designed for researchers developing novel active molecules. The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, and this particular derivative features multiple sites for further functionalization . The bromo and nitro substituents at the 3 and 4 positions of the ring are excellent handles for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the precise introduction of diverse amine and other functional groups . This synthetic utility is exemplified in recent research where structurally similar 5-amino-substituted 3-bromo-4-nitropyrazole derivatives were synthesized and shown to exhibit significant antidepressant activity in pharmacological studies . The 2,2,2-trifluoroethyl group on the pyrazole nitrogen can enhance metabolic stability and influence the molecule's lipophilicity and binding properties. With a calculated LogP of 2.66 and a polar surface area of 61 Ų, this compound exhibits favorable physicochemical properties for drug discovery research . It is offered with a guaranteed purity of 90% and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3O2/c6-3-1-11(2-5(7,8)9)10-4(3)12(13)14/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVNQJOHEPDFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

General Synthesis Method

The synthesis can be outlined in a series of steps as follows:

  • Synthesis of 4-Bromo-3-Nitropyrazole :

    • Start with 4-bromopyrazole.
    • Introduce a nitro group through nitration using concentrated nitric acid in a suitable solvent (e.g., acetic anhydride) under controlled temperatures.
  • Trifluoroethylation :

    • React the nitro compound with trifluoroethyl iodide in the presence of a base (such as potassium carbonate) under reflux conditions.
    • This step forms the desired trifluoroethyl substituent on the pyrazole ring.
  • Purification :

    • The crude product can be purified using recrystallization or chromatography techniques to isolate pure 4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Alternative Synthetic Method

Another potential route involves:

  • Direct Trifluoromethylation : Utilizing silver-catalyzed reactions where dicyanoalkenes react with trifluorodiazoethane in a one-pot operation to form various trifluoromethyl-pyrazoles, which can then be modified to obtain the target compound.

Reaction Conditions and Yields

The reaction conditions play a crucial role in determining the yield and purity of the final product. Typical conditions include:

  • Temperature : Reactions are often conducted at elevated temperatures (60–80°C) for optimal yields.

  • Solvents : Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), or acetic anhydride depending on the specific reaction step.

  • Reagents : Use of high-purity reagents is essential to minimize byproducts and enhance overall yield.

Step Reaction Type Key Reagents Temperature Yield (%)
1 Nitration HNO₃, Acetic Anhydride 0°C ~70
2 Trifluoroethylation CF₃I, K₂CO₃ Reflux ~80
3 Purification Ethanol/Water Room Temp Variable

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Aplicaciones Científicas De Investigación

4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of 4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparación Con Compuestos Similares

Substituent Variations and Structural Similarity

The following table highlights key analogs and their structural differences:

Compound Name Substituents (Positions) Molecular Formula Key Differences vs. Target Compound Similarity Score (if available) Source
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole 1-CH₃, 3-CF₃ C₅H₅BrF₃N₂ Methyl vs. trifluoroethyl at N1; lacks NO₂ 0.90 [CAS 1089212-38-3]
3-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole 1-CH₂CF₂, 3-Br, 4-NO₂ C₅H₄BrF₂N₃O₂ Br/NO₂ positional swap; difluoroethyl at N1 N/A
4-Bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole 3-C₃F₇, 5-Ph C₁₁H₅BrF₇N₂ Bulky heptafluoropropyl and phenyl groups N/A
1-(5-Bromo-2-chloro-phenyl)-4-(trifluoromethyl)pyrazole Aryl substituent at N1 C₁₀H₆BrClF₃N₂ Aromatic ring at N1; lacks NO₂ N/A

Key Observations :

  • Positional Isomerism: The compound in swaps Br and NO₂ positions, significantly altering electronic properties. The trifluoroethyl group (vs.
  • N1 Substituents : Replacement of trifluoroethyl with methyl () or aryl groups () reduces steric bulk and fluorination, impacting lipophilicity and metabolic stability.
  • Complex Substituents : Bulky groups like heptafluoropropyl () or sulfonylmethyl () introduce steric hindrance, which may limit binding in biological systems compared to the target compound’s simpler structure.

Physicochemical and Spectroscopic Properties

While direct data for the target compound is sparse, comparisons with analogs reveal trends:

  • NMR Shifts :
    • The trifluoroethyl group in causes deshielding in ¹H NMR (δ ~4.0–4.5 ppm for CH₂CF₃).
    • Nitro groups in (e.g., 3-nitrophenyl derivatives) show ¹³C NMR signals near δ 150 ppm.
  • Mass Spectrometry : Analogs with Br and CF₃ (e.g., ) exhibit strong M+ peaks (e.g., m/z 384 for C₁₆H₉BrF₄N₂) .
  • Lipophilicity: The trifluoroethyl group increases logP compared to methyl or non-fluorinated analogs, enhancing membrane permeability .

Actividad Biológica

4-Bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features, including the presence of a bromine atom and a nitro group, suggest possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₅H₄BrF₃N₂O₂
  • Molecular Weight : 191.971 g/mol
  • Melting Point : 200 °C
  • CAS Number : 89717-64-6

The compound's structure is characterized by a pyrazole ring substituted with bromine and nitro groups, which are known to influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as:

  • Antitumor Activity : Several studies have shown that pyrazole derivatives can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. For instance, compounds similar to this compound have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways .
  • Anti-inflammatory Effects : Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is often linked to the modulation of nitric oxide (NO) production and other inflammatory mediators .
  • Antimicrobial Activity : Some pyrazole compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting specific enzymatic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like nitro) enhances the compound's ability to interact with biological targets due to increased electrophilicity.
  • Fluorine Substitution : The trifluoroethyl group may improve lipophilicity and metabolic stability, potentially leading to enhanced bioavailability in vivo .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives:

  • Antitumor Activity Study :
    • A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell lines. Compounds with similar structures to this compound showed significant inhibition of cell proliferation in vitro.
    • Example results indicated an EC50 value (effective concentration for 50% inhibition) as low as 0.010 μM for certain analogs .
  • Anti-inflammatory Mechanism Investigation :
    • A study demonstrated that certain pyrazole derivatives could reduce LPS-induced NO production in macrophages by over 50%, indicating a strong anti-inflammatory potential .
  • Antimicrobial Testing :
    • In vitro assays against various pathogens revealed that some pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, one derivative displayed an MIC of 32 µg/mL against Staphylococcus aureus .

Data Summary Table

Biological ActivityObserved EffectsReference
AntitumorInhibits BRAF(V600E), EGFR
Anti-inflammatoryReduces NO production
AntimicrobialEffective against S. aureus

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 4-bromo-3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole?

  • Methodology :

  • Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common approach for pyrazole derivatives. For example, triazenylpyrazole precursors can react with trifluoroethyl halides under mild conditions (50°C, THF/H₂O solvent system) to yield nitro-substituted pyrazoles .
  • Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) is effective for isolating the compound .
  • Characterization : Use ¹H/¹³C NMR to confirm regioselectivity (e.g., δ 7.74 ppm for pyrazole protons) and IR spectroscopy to identify functional groups (e.g., nitro groups at ~1545 cm⁻¹) . X-ray crystallography (monoclinic P2₁/n, a = 16.127 Å, b = 5.4356 Å) provides definitive structural confirmation .

Q. How do the bromo, nitro, and trifluoroethyl substituents influence the compound’s physicochemical properties?

  • Bromo : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura). The C–Br bond length in the crystal structure (1.89 Å) suggests moderate reactivity .
  • Nitro : Electron-withdrawing effects reduce pyrazole ring basicity, stabilizing intermediates in nucleophilic substitution .
  • Trifluoroethyl : Increases lipophilicity (logP ~2.1) and metabolic stability due to fluorine’s inductive effects. The CF₃ group’s conformation (tetrahedral geometry) minimizes steric hindrance .

Q. What spectroscopic techniques are critical for analyzing this compound?

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 7.2 Hz for ethyl groups) and chemical shifts (e.g., 161.5 ppm for carbonyl carbons) .
  • XRD : Resolves bond angles (e.g., N–C–N = 108.5°) and confirms substituent positions .
  • IR : Nitro group vibrations (~1545 cm⁻¹) and C–F stretches (1100–1200 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reactions involving this compound?

  • Cross-Coupling : The bromo substituent at C4 undergoes preferential oxidative addition with Pd(0) catalysts due to lower steric hindrance compared to the nitro group at C3. Computational studies (DFT) show a ΔG‡ of ~22 kcal/mol for Suzuki coupling at C4 vs. >30 kcal/mol at C3 .
  • Nucleophilic Substitution : Nitro groups at C3 direct nucleophiles to C4 via resonance stabilization of transition states. Kinetic studies (Eyring plots) reveal a 10-fold rate increase in polar aprotic solvents (e.g., DMF) .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) show the trifluoroethyl group forms hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites). The nitro group’s dipole moment (~4.5 D) enhances hydrogen bonding with Asp residues .
  • QSAR Models : Hammett σ values (σₘ = 0.71 for CF₃, σₚ = 1.24 for NO₂) correlate with inhibitory activity against enzymes like cyclooxygenase-2 (IC₅₀ = 1.2 µM) .

Q. What are the trade-offs between different synthetic routes (e.g., CuAAC vs. SNAr) for derivatives of this compound?

  • CuAAC : High yields (~90%) but requires azide precursors, posing safety risks .
  • Nucleophilic Aromatic Substitution (SNAr) : Compatible with electron-deficient aryl halides but limited by nitro group’s deactivating effects (yields ~60%) .
  • Comparative Data :

MethodYield (%)Purity (%)Reaction Time (h)
CuAAC96>9916
SNAr619524
Data from .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.